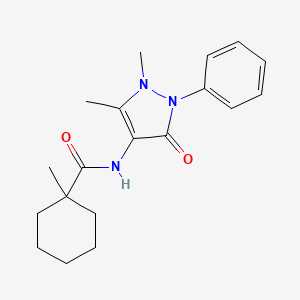![molecular formula C15H21NO4S B5760499 ethyl 4-[(4-methyl-1-piperidinyl)sulfonyl]benzoate](/img/structure/B5760499.png)
ethyl 4-[(4-methyl-1-piperidinyl)sulfonyl]benzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 4-[(4-methyl-1-piperidinyl)sulfonyl]benzoate, also known as E-4031, is a chemical compound that has been widely used in scientific research for its pharmacological properties. E-4031 is a selective blocker of the rapid component of the delayed rectifier potassium current (IKr) in cardiac cells, which makes it a valuable tool for studying the mechanisms of cardiac arrhythmias.
Wirkmechanismus
Ethyl 4-[(4-methyl-1-piperidinyl)sulfonyl]benzoate selectively blocks the rapid component of the delayed rectifier potassium current (IKr) in cardiac cells. This prolongs the action potential duration and increases the refractory period, which can lead to the development of cardiac arrhythmias such as long QT syndrome and torsades de pointes.
Biochemical and physiological effects:
This compound has been shown to have the following biochemical and physiological effects:
1. Prolongs the action potential duration in cardiac cells.
2. Increases the refractory period in cardiac cells.
3. Inhibits the repolarization of the cardiac action potential.
4. Reduces the amplitude of the cardiac action potential.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using ethyl 4-[(4-methyl-1-piperidinyl)sulfonyl]benzoate in lab experiments include:
1. Selective blocking of the rapid component of the delayed rectifier potassium current (IKr) in cardiac cells.
2. Well-characterized pharmacological properties.
3. Widely available and relatively inexpensive.
The limitations of using this compound in lab experiments include:
1. Limited selectivity for the IKr channel.
2. Potential off-target effects on other potassium channels.
3. Potential toxicity at high concentrations.
Zukünftige Richtungen
Some of the future directions for research on ethyl 4-[(4-methyl-1-piperidinyl)sulfonyl]benzoate include:
1. Development of more selective and potent blockers of the IKr channel.
2. Investigation of the role of this compound in other physiological and pharmacological processes.
3. Identification of new drug targets for the treatment of cardiac arrhythmias.
4. Development of new animal models for studying the mechanisms of cardiac arrhythmias.
Conclusion:
This compound is a valuable tool for studying the mechanisms of cardiac arrhythmias and other physiological and pharmacological processes. Its selective blocking of the rapid component of the delayed rectifier potassium current (IKr) in cardiac cells makes it a useful compound for investigating the role of potassium channels in cardiac electrophysiology and other areas of research. However, its limitations and potential off-target effects should be taken into consideration when designing experiments. Further research is needed to fully understand the mechanisms of action of this compound and its potential applications in the field of pharmacology.
Synthesemethoden
Ethyl 4-[(4-methyl-1-piperidinyl)sulfonyl]benzoate can be synthesized by reacting 4-methyl-1-piperidinylsulfonyl chloride with ethyl 4-hydroxybenzoate in the presence of a base such as triethylamine. The resulting product is then purified by recrystallization or column chromatography.
Wissenschaftliche Forschungsanwendungen
Ethyl 4-[(4-methyl-1-piperidinyl)sulfonyl]benzoate has been widely used in scientific research to study the mechanisms of cardiac arrhythmias, as well as other physiological and pharmacological processes. Some of the areas of research where this compound has been used include:
1. Cardiac electrophysiology: this compound has been used to study the mechanisms of cardiac arrhythmias such as long QT syndrome, torsades de pointes, and atrial fibrillation.
2. Neurophysiology: this compound has been used to study the role of potassium channels in neuronal excitability and synaptic transmission.
3. Pharmacology: this compound has been used to test the efficacy and safety of new drugs that target potassium channels.
Eigenschaften
IUPAC Name |
ethyl 4-(4-methylpiperidin-1-yl)sulfonylbenzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO4S/c1-3-20-15(17)13-4-6-14(7-5-13)21(18,19)16-10-8-12(2)9-11-16/h4-7,12H,3,8-11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CWORIUHJIROBDQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)S(=O)(=O)N2CCC(CC2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[2-(4-chloro-1H-pyrazol-1-yl)ethyl]-N'-(2,3-dichlorophenyl)urea](/img/structure/B5760423.png)
![N-[2-(hydroxymethyl)phenyl]-4-methyl-3-nitrobenzamide](/img/structure/B5760430.png)


![N-[1-(2-chloro-6-fluorobenzyl)-1H-pyrazol-3-yl]-7-(difluoromethyl)-5-(4-methoxyphenyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B5760462.png)

![3-[2-(4-pyridinyl)-1,3-thiazol-4-yl]-2H-chromen-2-one](/img/structure/B5760475.png)

![5-methyl-3-(4-methylphenyl)-7-[4-(2-pyridinyl)-1-piperazinyl]pyrazolo[1,5-a]pyrimidine](/img/structure/B5760489.png)
![N-[5-(4-methylphenyl)-1,3,4-thiadiazol-2-yl]-3-nitrobenzamide](/img/structure/B5760496.png)

![2,4-dichloro-1-{[2-(2-nitrovinyl)phenoxy]methyl}benzene](/img/structure/B5760510.png)
![N-[2-(hydroxymethyl)phenyl]-3-nitrobenzamide](/img/structure/B5760514.png)